molecular formula C11H12FN3 B14776345 2-(4-(3-Fluorophenyl)-1H-pyrazol-1-yl)ethanamine

2-(4-(3-Fluorophenyl)-1H-pyrazol-1-yl)ethanamine

Cat. No.: B14776345
M. Wt: 205.23 g/mol
InChI Key: LMQVGRCMOZGHJR-UHFFFAOYSA-N
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Description

2-(4-(3-Fluorophenyl)-1H-pyrazol-1-yl)ethanamine is an organic compound that features a pyrazole ring substituted with a 3-fluorophenyl group and an ethanamine chain

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the Suzuki-Miyaura coupling reaction, which involves the use of boron reagents and palladium catalysts . The reaction conditions are generally mild and can be carried out at room temperature.

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions, utilizing automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(4-(3-Fluorophenyl)-1H-pyrazol-1-yl)ethanamine can undergo various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the ethanamine chain, using reagents like alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted ethanamines.

Scientific Research Applications

2-(4-(3-Fluorophenyl)-1H-pyrazol-1-yl)ethanamine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(4-(3-Fluorophenyl)-1H-pyrazol-1-yl)ethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group enhances its binding affinity, while the pyrazole ring provides structural stability. The ethanamine chain allows for interactions with various biological pathways, potentially leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-(3-Fluorophenyl)-1H-pyrazol-1-yl)ethanamine is unique due to the presence of both the pyrazole ring and the fluorophenyl group, which confer specific chemical and biological properties. This combination makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C11H12FN3

Molecular Weight

205.23 g/mol

IUPAC Name

2-[4-(3-fluorophenyl)pyrazol-1-yl]ethanamine

InChI

InChI=1S/C11H12FN3/c12-11-3-1-2-9(6-11)10-7-14-15(8-10)5-4-13/h1-3,6-8H,4-5,13H2

InChI Key

LMQVGRCMOZGHJR-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)F)C2=CN(N=C2)CCN

Origin of Product

United States

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